3-Chloro-5,6-diethyl-1,2,4-triazine
Overview
Description
“3-Chloro-5,6-diethyl-1,2,4-triazine” is a derivative of the 1,2,4-triazine family . Triazines are a special class of heterocyclic compounds that have provided a new dimension to the design of biologically important organic molecules .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . This can be achieved through conventional methods or using microwave irradiation, which provides the desired products in less time, with good yield and higher purity .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5,6-diethyl-1,2,4-triazine” consists of a triazine ring with chlorine and ethyl groups attached . The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For instance, the chloride ion in cyanuric chloride can be replaced with one equivalent of morpholine to give the corresponding products .
Scientific Research Applications
Antitumor Properties
1,3,5-Triazines, including derivatives like 3-Chloro-5,6-diethyl-1,2,4-triazine, have been studied for their potential antitumor properties. Some derivatives have shown clinical use in treating cancers such as lung, breast, and ovarian cancer . The specific mechanisms by which these compounds exert their effects are still under investigation, but they may involve interference with cell division or inhibition of enzymes necessary for tumor growth.
Antimicrobial Activity
The antimicrobial properties of 1,3,5-triazine derivatives are well-documented. These compounds have been evaluated against a variety of microbial pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi like Candida albicans. Some derivatives have shown comparable or superior activity to traditional antibiotics like ampicillin .
Aromatase Inhibitory Activity
Aromatase inhibitors are an important class of drugs used in the treatment of estrogen-sensitive cancers. 1,3,5-Triazine derivatives have been observed to exhibit significant aromatase inhibitory activity, which could make them useful in the development of new cancer therapies .
Siderophore-Mediated Drug Applications
Siderophores are molecules that bind and transport iron in microorganisms. Some 1,3,5-triazine derivatives present potential use as siderophore-mediated drugs, which could be a novel approach to targeting bacterial infections .
Corticotrophin-Releasing Factor 1 Receptor Antagonists
Compounds derived from 1,3,5-triazines have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists. This activity suggests potential applications in treating conditions related to stress, anxiety, and depression .
Leukotriene C4 Antagonist Activity
Leukotrienes are inflammatory mediators, and their overproduction can lead to conditions like asthma. 1,3,5-Triazine derivatives have shown potent activity as leukotriene C4 antagonists, which could be beneficial in the development of anti-inflammatory drugs .
Chiral Stationary Phases in Chromatography
Chiral stationary phases are crucial for the separation of enantiomers in analytical chemistry. 1,3,5-Triazine derivatives can be used as chiral stationary phases, aiding in the determination of enantiomeric excess and absolute configuration of compounds .
Luminescent Materials and Optical Switches
The structural versatility of 1,3,5-triazines allows for their use in the synthesis of luminescent materials and optical switches. These applications are important in the fields of materials science and photonics, where they can be used in sensors, displays, and other electronic devices .
Future Directions
The future directions for “3-Chloro-5,6-diethyl-1,2,4-triazine” and similar compounds could involve further exploration of their biological activities and potential applications. The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
properties
IUPAC Name |
3-chloro-5,6-diethyl-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGIVDGDVOWZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)Cl)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6-diethyl-1,2,4-triazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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